molecular formula C19H25N5O2S B2658140 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 2034292-39-0

1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2658140
CAS No.: 2034292-39-0
M. Wt: 387.5
InChI Key: ASQRLNJCWMISFA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-4-sulfonamide class, characterized by a pyrazole core substituted with a sulfonamide group at position 4 and additional alkyl/aryl moieties. The structure includes:

  • 1-isopropyl and 3,5-dimethyl groups on the pyrazole ring, enhancing lipophilicity and steric bulk.
  • A N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl) sulfonamide side chain, introducing a secondary pyrazole ring linked via an ethyl spacer. This design likely modulates solubility, target binding, and metabolic stability.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-14(2)24-16(4)19(15(3)22-24)27(25,26)21-10-11-23-13-18(12-20-23)17-8-6-5-7-9-17/h5-9,12-14,21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRLNJCWMISFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. The presence of a sulfonamide group enhances its pharmacological properties, making it a compound of interest for further research.

Chemical Structure and Synthesis

The molecular structure of this compound includes multiple functional groups that contribute to its unique chemical properties. The synthesis typically involves several steps, including reactions with pyrazole derivatives and piperidine derivatives under controlled conditions to ensure purity and yield. The synthesis process can be summarized as follows:

  • Reagents : Specific reagents are required for each reaction step.
  • Conditions : The synthesis should be performed under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  • Monitoring : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the progress and purity of the reactions.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that similar pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

The compound's potential as an anticancer agent has been supported by studies demonstrating that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines. For example, certain pyrazole-linked compounds have shown IC50 values ranging from 0.067 µM to 49.85 µM against different cancer cell lines . This underscores the necessity for further evaluation of this compound in cancer research.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors related to inflammation and cancer pathways. Similar compounds have demonstrated inhibitory effects on key enzymes involved in cellular signaling pathways, suggesting that this compound may act through analogous mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of pyrazole derivatives:

Activity Percentage Inhibition / IC50 Value Reference
TNF-α InhibitionUp to 85% at 10 µM
IL-6 InhibitionUp to 93% at 10 µM
Anticancer ActivityIC50 = 0.067 - 49.85 µM

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production in vitro, showing promising results comparable to established anti-inflammatory drugs .
  • Anticancer Evaluation : Research involving pyrazole compounds demonstrated significant cytotoxicity against A549 lung cancer cells, with some derivatives inducing autophagy without apoptosis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide demonstrated effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole derivatives have also been explored for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies demonstrated that it could reduce the production of nitric oxide (NO) and prostaglandins in macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of pyrazole derivatives is a significant area of research. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For example, certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A375 .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values as low as 0.25 μg/mL .
Study BAnti-inflammatory EffectsShowed reduction in NO production by 50% in activated macrophages .
Study CAnticancer PropertiesCompound exhibited IC50 values of 2.12 μM against B16-F10 melanoma cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Pyrazole-4-sulfonamide 1-isopropyl, 3,5-dimethyl, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl) ~462.56* Under investigation
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyridine-3-sulfonamide 4-butyl-3,5-dimethyl-pyrazole, 4-chlorophenyl carbamoyl 487.99 Antiproliferative (IC₅₀: ~5–10 µM)
(R)-3,5-Dimethyl-N-(1-(naphthalen-1-yl)ethyl)-1H-pyrazole-4-sulfonamide (MR-S1-14) Pyrazole-4-sulfonamide 3,5-dimethyl, N-(1-naphthylethyl) 385.45 Antiproliferative (IC₅₀: ~8 µM)
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Pyrazole-4-sulfonamide 1-difluoromethyl, 3,5-dimethyl, N-(3-(4-nitro-pyrazol)propyl) ~437.44* Enzyme inhibition (e.g., carbonic anhydrase)

*Calculated using PubChem tools.

Key Observations :

  • Lipophilicity : The target compound’s isopropyl and 4-phenylpyrazole groups increase hydrophobicity compared to MR-S1-14 (naphthyl substituent) but reduce polarity relative to compound 27 (chlorophenyl carbamoyl).
  • Bioactivity : Compound 27 and MR-S1-14 exhibit antiproliferative activity, suggesting the pyrazole-sulfonamide scaffold is critical for this effect. The target compound’s extended pyrazole-ethyl side chain may enhance target selectivity but requires validation .
  • Synthetic Accessibility : Compound 27 was synthesized in 76% yield via carbamoylation , while MR-S1-14 required chiral resolution . The target compound’s synthesis likely involves multi-step coupling of pyrazole intermediates.
Spectroscopic and Crystallographic Data
  • NMR and IR Profiles : The target compound’s ¹H-NMR would show signals for isopropyl (δ ~1.2–1.4 ppm) , dimethyl pyrazole (δ ~2.1–2.3 ppm) , and aromatic protons from the phenylpyrazole moiety (δ ~7.2–8.0 ppm), comparable to MR-S1-14 . IR would display SO₂ stretching (~1164 cm⁻¹) and NH vibrations (~3344 cm⁻¹) .
  • Crystallography: No crystal structure is reported for the target compound. However, SHELX software (used for similar compounds) suggests a monoclinic system with hydrogen-bonded sulfonamide groups .

Q & A

Q. What are the common synthetic routes for synthesizing this sulfonamide-functionalized pyrazole derivative?

The compound is typically synthesized via a multi-step approach:

  • Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core .
  • Sulfonylation : Introduce the sulfonamide group using chlorosulfonic acid or sulfonyl chloride under anhydrous conditions, followed by coupling with an amine-containing sidechain (e.g., 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • X-ray Crystallography : SHELXL/SHELXS software refines single-crystal data to determine bond lengths, angles, and supramolecular interactions. Hydrogen bonding networks and π-π stacking are critical for stability analysis .
  • Spectroscopy : FTIR confirms sulfonamide S=O stretches (~1350 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., isopropyl CH₃ at δ ~1.2 ppm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity or target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or enzymes). Pyrazole and sulfonamide groups often engage in hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity to optimize potency .

Q. How should researchers address contradictions between crystallographic and spectroscopic data?

  • Polymorphism Checks : Re-crystallize the compound under varied conditions (solvent, temperature) to identify alternative crystal forms that may explain spectral discrepancies .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution that differ from solid-state structures .

Q. What experimental design considerations are critical for biological activity studies?

  • Target Selection : Prioritize assays based on structural analogs (e.g., pyrazole sulfonamides known for kinase inhibition or antimicrobial activity) .
  • Dose-Response Curves : Use a minimum of three replicates per concentration to assess IC₅₀/EC₅₀ values, with positive controls (e.g., known inhibitors) and solvent blanks .

Q. How can impurities or byproducts during synthesis be systematically identified and mitigated?

  • HPLC-MS Analysis : Monitor reaction progress and detect sulfonamide hydrolysis byproducts (e.g., free pyrazole or unreacted amine) .
  • Optimized Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation and reduce reaction times via microwave-assisted synthesis .

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